

5-(Methylsulfonyl)-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Methylsulfonyl)-1H-indazole

Cat. No.: B3022871

[Get Quote](#)

An In-Depth Technical Guide to **5-(Methylsulfonyl)-1H-indazole**: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The indazole ring system is a quintessential example of such a scaffold.^{[1][2]} As a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, indazole is a versatile bioisostere of native purines, enabling it to serve as a potent hinge-binding motif in various protein kinases.^[3]

This guide provides a comprehensive technical overview of a specific, functionally rich derivative: **5-(Methylsulfonyl)-1H-indazole**. The introduction of the methylsulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the electronic properties and solubility of the indazole core, making it a highly valuable building block for drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, will delve into the core properties, synthesis, analytical validation, and strategic applications of this compound, grounded in established scientific principles.

PART 1: Core Molecular Profile and Physicochemical Properties

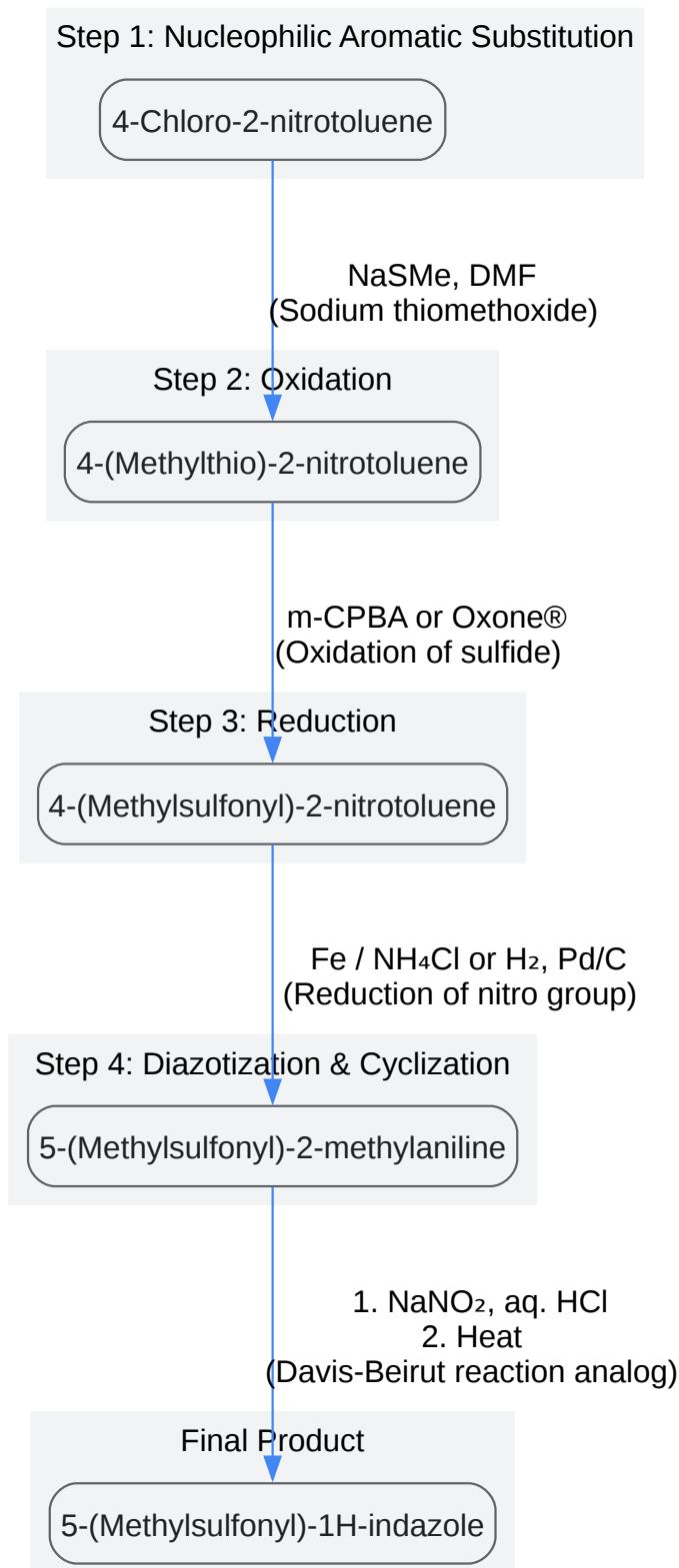
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. **5-(Methylsulfonyl)-1H-indazole** is a solid material whose identity and characteristics are summarized below.

Chemical Identifiers

Property	Value	Source
CAS Number	1268816-48-3	[4] [5] [6]
Molecular Formula	C ₈ H ₈ N ₂ O ₂ S	[4] [5]
Molecular Weight	196.23 g/mol	[4]
IUPAC Name	5-(methylsulfonyl)-1H-indazole	[4]
Synonyms	5-methylsulfonyl-1H-indazole	[4]
InChI Key	VLCCXHFNVNCNWPU- UHFFFAOYSA-N	[4]
SMILES	CS(=O) (=O)C1=CC2=C(C=C1)NN=C2	[4]

Physicochemical Data

The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, imparts distinct physicochemical properties critical for its role as a pharmaceutical intermediate.


Property	Value	Remarks	Source
Appearance	White to brown solid	Visual inspection of typical batches.	[4]
Melting Point	Not available	Data not consistently reported in public literature.	[4]
Boiling Point	Not available	Experimental determination via DSC or melting point apparatus is required.	
Solubility	Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)	Likely to decompose at high temperatures before boiling under atmospheric pressure. The crystalline nature and aromatic core limit aqueous solubility, while the polar sulfonyl group enhances solubility in organic solvents.	[4] General chemical principles
pKa	~13.8 (N-H proton)	Estimated based on the parent indazole ($pK_a = 13.86$). The electron-withdrawing sulfonyl group may slightly decrease this value.	[7]

PART 2: Synthesis and Analytical Validation

The synthesis of substituted indazoles is a well-established field, though the preparation of specific regioisomers requires careful strategic planning. The following sections detail a robust synthetic route and the necessary analytical protocols for validation.

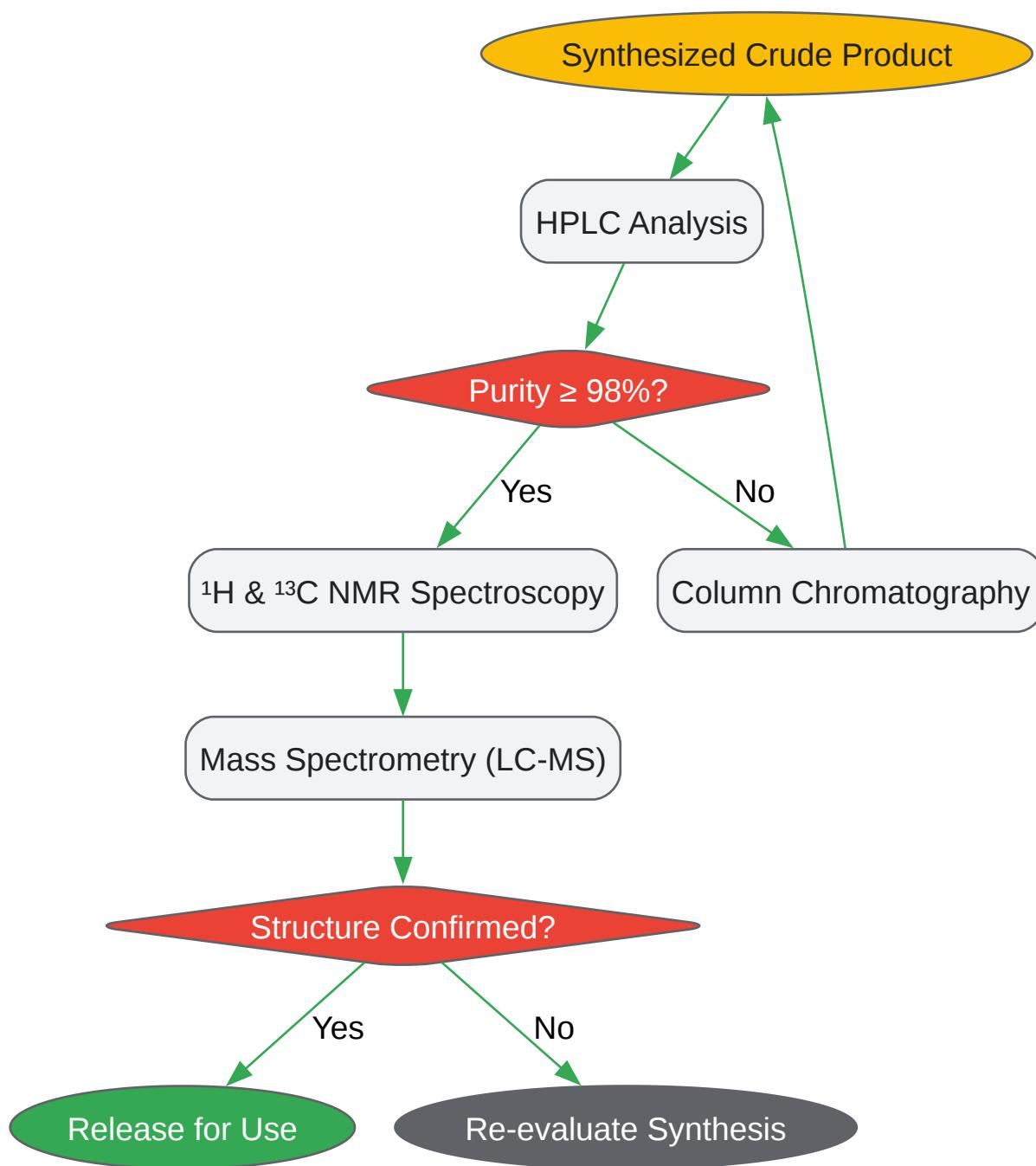
Proposed Synthetic Pathway

A common and effective strategy for constructing the 5-substituted indazole core involves the cyclization of an appropriately substituted o-toluidine derivative. The pathway below outlines a logical sequence starting from commercially available materials.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **5-(Methylsulfonyl)-1H-indazole**.

Detailed Experimental Protocol: Synthesis


This protocol is a representative method. Researchers should perform their own optimization and safety assessments.

- Step 1: Synthesis of 4-(Methylthio)-2-nitrotoluene.
 - Rationale: The chloro-substituent in 4-chloro-2-nitrotoluene is activated towards nucleophilic aromatic substitution by the ortho-nitro group. Sodium thiomethoxide serves as a potent and selective nucleophile to install the required methylthio group.
 - Procedure: To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the crude product.
- Step 2: Synthesis of 4-(Methylsulfonyl)-2-nitrotoluene.
 - Rationale: The sulfide must be oxidized to the sulfone. m-Chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective oxidizing agents that selectively convert sulfides to sulfones without affecting other functional groups under controlled conditions.
 - Procedure: Dissolve the crude 4-(methylthio)-2-nitrotoluene (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise. Stir at room temperature for 4-6 hours. A white precipitate of m-chlorobenzoic acid will form. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry, and concentrate to afford the sulfone.
- Step 3: Synthesis of 5-(Methylsulfonyl)-2-methylaniline.
 - Rationale: The nitro group must be reduced to an amine to enable the subsequent diazotization and cyclization. Catalytic hydrogenation (H_2 , Pd/C) is a clean method, while metal-acid systems like iron in ammonium chloride are robust and cost-effective alternatives.

- Procedure: To a mixture of 4-(methylsulfonyl)-2-nitrotoluene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction, filter through a pad of Celite®, and wash the pad with ethanol. Concentrate the filtrate and partition between ethyl acetate and water. The organic layer contains the desired aniline.
- Step 4: Synthesis of **5-(Methylsulfonyl)-1H-indazole**.
 - Rationale: This is a classical indazole synthesis.[8] The aniline is converted to a diazonium salt using sodium nitrite under acidic conditions. Gentle heating of the diazonium intermediate promotes intramolecular cyclization to form the stable aromatic indazole ring.
 - Procedure: Dissolve the aniline (1.0 eq) in a mixture of acetic acid and propionic acid. Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature. Allow the reaction to warm slowly to room temperature and then heat to 60-70 °C for 1 hour. Cool, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate. Purify by column chromatography on silica gel to obtain **5-(Methylsulfonyl)-1H-indazole**.

Analytical and Quality Control Workflow

Validation of the final product's identity and purity is non-negotiable. A standard workflow combines chromatographic and spectroscopic techniques.[9]

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for product validation.

Protocol: Purity Assessment by HPLC

- Objective: To determine the purity of the synthesized compound.

- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm and 280 nm.
 - Analysis: Integrate the peak area of the main component and calculate the area percentage purity. The target is typically $\geq 98\%$.

PART 3: Applications in Drug Discovery

The true value of **5-(Methylsulfonyl)-1H-indazole** lies in its application as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.

The Indazole Core as a Kinase Inhibitor Motif

Protein kinases are a major class of drug targets, especially in oncology. They all possess a binding site for adenosine triphosphate (ATP). Many kinase inhibitors are designed to be "ATP-competitive," meaning they occupy the ATP binding site and prevent the kinase from performing its function. The 1H-indazole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site. [3] FDA-approved drugs like Pazopanib and Axitinib leverage this exact interaction.[1]

Role of the 5-Methylsulfonyl Group

The $-\text{SO}_2\text{CH}_3$ group is not a passive substituent. It serves several critical functions:

- Vector for Growth: It provides a synthetic handle and a point for further chemical elaboration, allowing chemists to build out larger molecules that can occupy adjacent pockets in the

active site, thereby increasing potency and selectivity.

- Solubility Enhancement: As a polar, aprotic group, it can improve the aqueous solubility of the parent molecule, a crucial parameter for drug candidates.
- Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming additional stabilizing interactions with amino acid residues in the target protein.

Caption: Indazole core binding to a kinase hinge region.

PART 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-(Methylsulfonyl)-1H-indazole** is not readily available, data from structurally related indazoles can be used to infer potential hazards.[\[10\]](#) Prudent laboratory practice is mandatory.

GHS Hazard Profile (Inferred)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. [10]
Skin Irritation	Category 2	H315: Causes skin irritation. [10] [11]
Eye Irritation	Category 2	H319: Causes serious eye irritation. [10] [11]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[\[12\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[\[11\]](#)

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
- Keep away from strong oxidizing agents.[11]

Conclusion

5-(Methylsulfonyl)-1H-indazole represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through established chemical transformations, and its structure is ideally suited for creating potent and selective kinase inhibitors. The indazole core provides the essential hinge-binding anchor, while the 5-methylsulfonyl group fine-tunes its properties for improved drug-like characteristics. By understanding its synthesis, analytical profile, and the causal logic behind its application, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjpscitech.com [caribjpscitech.com]
- 4. americanelements.com [americanelements.com]

- 5. calpaclab.com [calpaclab.com]
- 6. 5-methanesulfonyl-1H-indazole - C8H8N2O2S | CSSB00009846042 [chem-space.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-(Methylsulfonyl)-1H-indazole CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022871#5-methylsulfonyl-1h-indazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com